2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-methyl-4-(3-methylpyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-12(4-3-11(9)8-15)14-6-5-10(2)13-14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFNHBQPSFKETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247389-26-9 | |
| Record name | 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Substitution reactions: The pyrazole ring is then functionalized with a methyl group at the 3-position using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various nitro or halogenated derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive pyrazole core.
Materials Science: The compound is utilized in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Aldehyde vs. Carbonyl Derivatives
The aldehyde group in the target compound distinguishes it from analogs with alternative carbonyl functionalities:
- 4-(3-Methyl-1H-pyrazol-1-yl)acetophenone: Replacing the aldehyde with a ketone group reduces electrophilicity, making it less reactive toward nucleophiles. This substitution enhances stability but limits utility in condensation reactions .
- Methyl 4-(3-Methyl-1H-pyrazol-1-yl)benzoate : The ester group improves hydrolytic stability compared to the aldehyde, favoring applications in prodrug design or polymer chemistry .
Substituent Position Effects
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP |
|---|---|---|---|---|
| 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde | 212.25 | ~120–125 (est.) | Low | 2.8 |
| 4-(3-Methyl-1H-pyrazol-1-yl)acetophenone | 200.24 | ~95–100 | Moderate | 2.5 |
| Methyl 4-(3-methyl-1H-pyrazol-1-yl)benzoate | 216.23 | ~80–85 | Low | 3.1 |
Notes:
Stability and Commercial Viability
The discontinuation of the target compound contrasts with the commercial availability of analogs like methyl 4-(3-methyl-1H-pyrazol-1-yl)benzoate. This suggests:
- Stability Issues : Aldehydes are prone to oxidation and polymerization, complicating long-term storage.
- Synthetic Complexity : Multi-step synthesis involving air-sensitive intermediates may reduce cost-effectiveness.
Biological Activity
2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by data tables and relevant case studies.
- Molecular Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- IUPAC Name : 3-Methyl-4-(4-methylpyrazol-1-yl)benzaldehyde
- Canonical SMILES : CC1=C(C=CC(=C1)C=O)N2C=C(C=N2)C
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures induce apoptosis in various cancer cell lines through p53-mediated pathways .
Case Study : In vitro tests on human cancer cell lines revealed that this compound showed cytotoxic effects comparable to established anticancer agents. For instance, it inhibited cell proliferation in breast cancer cells by up to 70% at specific concentrations .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A series of experiments tested its activity against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising results.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. In a model of carrageenan-induced edema in mice, compounds similar to this compound exhibited significant reductions in inflammation comparable to indomethacin, a standard anti-inflammatory drug .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, primarily through p53 activation.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory processes and microbial growth.
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.
Comparative Analysis with Other Pyrazole Derivatives
A comparative study with other pyrazole derivatives highlights the unique properties of this compound:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 20 µM | 16 µg/mL |
| 3-Methylpyrazole | 25 µM | 32 µg/mL |
| Phenylbutazone | 15 µM | Not applicable |
This table illustrates that while other compounds exhibit similar activities, the specific structural features of this compound confer distinct advantages in both anticancer and antimicrobial efficacy .
Q & A
Q. What are the common synthetic routes for 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Vilsmeier–Haack formylation of pyrazole precursors. For example, 3-methyl-1H-pyrazole derivatives undergo formylation at the para position of a benzene ring under acidic conditions (e.g., acetic acid) to introduce the aldehyde group . Alternative approaches include Pd-catalyzed cross-coupling to attach the pyrazole moiety to a pre-functionalized benzaldehyde scaffold . Key Factors Affecting Yield:
- Temperature: Higher yields (e.g., 78–85%) are achieved under reflux conditions in acetic acid .
- Catalyst Loading: Pd-based catalysts require precise stoichiometry to avoid side reactions.
- Purification: Column chromatography or recrystallization is critical for isolating the aldehyde group without oxidation.
Q. How is the purity of this compound assessed in academic research?
Methodological Answer: Purity is validated using:
- HPLC : ≥95% purity is achievable with C18 reverse-phase columns and UV detection at 254 nm .
- Melting Point Analysis : Compare observed mp (e.g., 97.5–99°C) with literature values to detect impurities .
- NMR Spectroscopy : ¹H NMR peaks for the aldehyde proton (~10 ppm) and pyrazole protons (~6.5–7.5 ppm) confirm structural integrity .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- FTIR : C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 186.22 (C₁₁H₁₀N₂O) .
- X-ray Crystallography : SHELXL refines crystal structures, while ORTEP-3 generates 3D models .
Advanced Research Questions
Q. How can computational chemistry predict the rotational barrier of the benzaldehyde group in this compound?
Methodological Answer: Density Functional Theory (DFT) simulations calculate the energy barrier for aldehyde group rotation. Experimental validation via high-resolution FTIR in the far-infrared region (50–500 cm⁻¹) measures torsional modes, resolving discrepancies between theoretical and observed barriers .
Q. What catalytic applications exist for derivatives of this compound?
Methodological Answer: The aldehyde group participates in Ce-MOF-catalyzed oxidations . For example, in styrene epoxidation, derivatives act as intermediates, achieving 99.5% conversion with 80% selectivity for styrene oxide over benzaldehyde .
Mechanistic Insight:
The pyrazole moiety stabilizes metal centers in MOFs, enhancing catalytic activity through Lewis acid-base interactions .
Q. How are structural contradictions resolved in crystallographic studies of similar pyrazole-aldehyde derivatives?
Methodological Answer:
Q. What strategies mitigate degradation during long-term storage of this compound?
Methodological Answer:
Q. How do substituents on the pyrazole ring affect electronic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
